molecular formula C10H11NO3 B1586536 Ethyl 3-oxo-3-(pyridin-2-yl)propanoate CAS No. 26510-52-1

Ethyl 3-oxo-3-(pyridin-2-yl)propanoate

Cat. No. B1586536
CAS RN: 26510-52-1
M. Wt: 193.2 g/mol
InChI Key: FQHXWZMJALFSJJ-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(pyridin-2-yl)propanoate, also known as 3-oxo-3-(pyridin-2-yl)propanoic acid ethyl ester, is an organic compound that belongs to the class of compounds known as pyridines. It is a colorless, slightly volatile liquid with a pungent odor. It is a component of many aromatic compounds and can be synthesized from the reactions of ethyl acetate and pyridine. It is used in a variety of applications, including as a solvent in the synthesis of organic compounds, as an intermediate in the production of pharmaceuticals, and as a reagent in the synthesis of organic compounds.

Scientific Research Applications

  • Synthesis of Novel Heterocyclic Compounds

    • Field : Organic Chemistry
    • Application : Ethyl 3-oxo-3-(pyridin-2-yl)propanoate is used as a starting material in the synthesis of new heterocyclic compounds .
    • Method : The compound is obtained via a multiple synthesis route and finally characterized by IR, 1H NMR, and single crystal X-ray crystallography .
    • Results : The successful synthesis of a new heterocyclic compound was achieved .
  • Prolyl-4-Hydroxylase Inhibitory Activity

    • Field : Biochemistry
    • Application : Ethyl 3-oxo-3-(pyridin-2-yl)propanoate may have potential applications in inhibiting prolyl-4-hydroxylase, an enzyme involved in collagen synthesis .
    • Method : The inhibitory activity was determined by estimating the content of hydroxyproline in HSC-T6 cells .
    • Results : The results of this study are not explicitly mentioned in the source .
  • Synthesis of Various Organic Compounds

    • Field : Organic Chemistry
    • Application : Ethyl 3-oxo-3-(pyridin-2-yl)propanoate is used as a starting material in the synthesis of various organic compounds .
    • Method : The compound is obtained via a multiple synthesis route .
    • Results : The successful synthesis of various organic compounds was achieved .
  • Pharmacokinetics Research

    • Field : Pharmacology
    • Application : Ethyl 3-oxo-3-(pyridin-2-yl)propanoate may be used in pharmacokinetics research .
    • Method : The compound’s properties such as lipophilicity and water solubility are studied .
    • Results : The results of this study are not explicitly mentioned in the source .
  • Anti-Gastric Cancer Activity

    • Field : Oncology
    • Application : Ethyl 3-oxo-3-(pyridin-2-yl)propanoate may have potential applications in anti-gastric cancer activity .
    • Method : The anti-gastric cancer activity was determined using the MTT assay .
    • Results : The results of this study are not explicitly mentioned in the source .
  • Synthesis of Various Organic Compounds

    • Field : Organic Chemistry
    • Application : Ethyl 3-oxo-3-(pyridin-2-yl)propanoate is used as a starting material in the synthesis of various organic compounds .
    • Method : The compound is obtained via a multiple synthesis route .
    • Results : The successful synthesis of various organic compounds was achieved .
  • Pharmacokinetics Research

    • Field : Pharmacology
    • Application : Ethyl 3-oxo-3-(pyridin-2-yl)propanoate may be used in pharmacokinetics research .
    • Method : The compound’s properties such as lipophilicity and water solubility are studied .
    • Results : The results of this study are not explicitly mentioned in the source .
  • Anti-Gastric Cancer Activity

    • Field : Oncology
    • Application : Ethyl 3-oxo-3-(pyridin-2-yl)propanoate may have potential applications in anti-gastric cancer activity .
    • Method : The anti-gastric cancer activity was determined using the MTT assay .
    • Results : The results of this study are not explicitly mentioned in the source .

properties

IUPAC Name

ethyl 3-oxo-3-pyridin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-14-10(13)7-9(12)8-5-3-4-6-11-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHXWZMJALFSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371376
Record name Ethyl picolinoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-3-(pyridin-2-yl)propanoate

CAS RN

26510-52-1
Record name Ethyl picolinoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-oxo-3-(pyridin-2-yl)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Stir a mixture of sodium ethoxide (360 g, 5.29 mol, 2 eq), toluene (4 L), ethanol (18 mL, 0.265 mol, 0.1 eq) and ethyl acetate (1.04 L, 10.58 mol, 4 eq) in a 22 L flask equipped with a reflux condenser, nitrogen inlet and mechanical stirrer. Stir for 1 h as the mixture warms to 26° C. Add pyridine-2-carboxylic acid ethyl ester (Fluka; 400 g, 2.65 mol, 1 eq) and heat the mixture to reflux (90° C.) for 18 h. Cool the mixture to room temperature. Dilute with toluene (8 L), wash with water (6 L), and separate the layers. Acidify the aqueous layer to pH 5 with glacial acetic acid. Extract with ethyl acetate (2×4 L), dry the combined organic layers (sodium sulfate), filter and concentrate in vacuo to yield the subtitled compound (466 g, 91% yield) as a dark oil in 93% purity by HPLC analysis. MS ES+ m/e 194 (M+1).
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
1.04 L
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
8 L
Type
solvent
Reaction Step Three
Yield
91%

Synthesis routes and methods II

Procedure details

A solution of isopropylmagnesium bromide (2M in Et2O; 36.5 mL, 73.0 mmol) was added to 4.36 mL (36.6 mmol) of malonic acid monoethyl ester in 30 mL of THF under N2 at 0° C. The reaction was stirred at 0° C. for 30 min, at room temperature for 30 min, and then at 40° C. for 30 min. The mixture was subsequently cooled to 0° C. and a imidazol-1-yl-pyridin-2-yl-methanone solution (prepared by stirring 3.00 g (24.3 mmol) of pyridine-2-carboxylic acid with 4.7 g (29 mmol) of CDI in 30 mL of THF for 12 h) was slowly added. The reaction was allowed to warm to room temperature and stirred for 12 h. The mixture was then poured into ice cold 1M H3PO4 (150 mL). Solid NaHCO3 was added to the mixture until the pH reached 7. The mixture was extracted with EtOAc (3×100 mL). The combined organic extracts were washed with NaHCO3 (100 mL) and brine, dried with MgSO4, filtered, and concentrated to provide 2.5 g ethyl 3-oxo-3-pyridin-2-yl-propionate as an oil.
Quantity
36.5 mL
Type
reactant
Reaction Step One
Quantity
4.36 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
24.3 mmol
Type
reactant
Reaction Step Two
Name
Quantity
29 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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